molecular formula C19H28N4O3S2 B1230787 N-[2-(2-ethyl-1-piperidinyl)ethyl]-2-[(2-methyl-1,3-benzothiazol-6-yl)sulfonylamino]acetamide

N-[2-(2-ethyl-1-piperidinyl)ethyl]-2-[(2-methyl-1,3-benzothiazol-6-yl)sulfonylamino]acetamide

Cat. No. B1230787
M. Wt: 424.6 g/mol
InChI Key: FURGNSVWVPRYDK-UHFFFAOYSA-N
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Description

N-[2-(2-ethyl-1-piperidinyl)ethyl]-2-[(2-methyl-1,3-benzothiazol-6-yl)sulfonylamino]acetamide is an amino acid amide.

Scientific Research Applications

Antibacterial Properties

  • Compounds with structures similar to N-[2-(2-ethyl-1-piperidinyl)ethyl]-2-[(2-methyl-1,3-benzothiazol-6-yl)sulfonylamino]acetamide have shown significant antibacterial properties. For instance, acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores were synthesized and evaluated for their antibacterial potentials. These compounds, especially those with a 2-methylphenyl group, demonstrated active growth inhibition against various bacterial strains like Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis (Iqbal et al., 2017).

Antimicrobial Activity

  • Benzothiazole and piperidine derivatives have been investigated for their antimicrobial activities. These compounds were found to be more effective against fungi than bacteria. The presence of certain substituents like the 2,6-dimethylpiperidine group and chloro and methyl substituents on the benzothiazole ring was found to significantly impact the anticandidal activity (Mokhtari & Pourabdollah, 2013).

Anti-acetylcholinesterase Activity

  • Some derivatives of benzothiazole have shown potential anticholinesterase properties. A study synthesized and investigated a set of compounds for their ability to inhibit acetylcholinesterase (AChE), finding that compounds with certain substituents exhibited significant anticholinesterase activity (Mohsen et al., 2014).

Anticancer and Anti-inflammatory Activity

  • Compounds combining benzothiazole, pyrimidine, and piperazine structures have been synthesized and evaluated for their anticancer and anti-inflammatory activities. Some of these compounds showed selective influence on cancer cell lines and exhibited excellent anti-inflammatory activity (Ghule, Deshmukh, & Chaudhari, 2013).

properties

Product Name

N-[2-(2-ethyl-1-piperidinyl)ethyl]-2-[(2-methyl-1,3-benzothiazol-6-yl)sulfonylamino]acetamide

Molecular Formula

C19H28N4O3S2

Molecular Weight

424.6 g/mol

IUPAC Name

N-[2-(2-ethylpiperidin-1-yl)ethyl]-2-[(2-methyl-1,3-benzothiazol-6-yl)sulfonylamino]acetamide

InChI

InChI=1S/C19H28N4O3S2/c1-3-15-6-4-5-10-23(15)11-9-20-19(24)13-21-28(25,26)16-7-8-17-18(12-16)27-14(2)22-17/h7-8,12,15,21H,3-6,9-11,13H2,1-2H3,(H,20,24)

InChI Key

FURGNSVWVPRYDK-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1CCNC(=O)CNS(=O)(=O)C2=CC3=C(C=C2)N=C(S3)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(2-ethyl-1-piperidinyl)ethyl]-2-[(2-methyl-1,3-benzothiazol-6-yl)sulfonylamino]acetamide
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N-[2-(2-ethyl-1-piperidinyl)ethyl]-2-[(2-methyl-1,3-benzothiazol-6-yl)sulfonylamino]acetamide
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N-[2-(2-ethyl-1-piperidinyl)ethyl]-2-[(2-methyl-1,3-benzothiazol-6-yl)sulfonylamino]acetamide
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N-[2-(2-ethyl-1-piperidinyl)ethyl]-2-[(2-methyl-1,3-benzothiazol-6-yl)sulfonylamino]acetamide
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N-[2-(2-ethyl-1-piperidinyl)ethyl]-2-[(2-methyl-1,3-benzothiazol-6-yl)sulfonylamino]acetamide
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N-[2-(2-ethyl-1-piperidinyl)ethyl]-2-[(2-methyl-1,3-benzothiazol-6-yl)sulfonylamino]acetamide

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